molecular formula C15H23N5O B7633145 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine

6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine

Cat. No. B7633145
M. Wt: 289.38 g/mol
InChI Key: RHHZQCRCHWJJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells, making it a potential antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. These effects make it a promising candidate for further research in the area of cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying cancer cells and their response to various treatments. However, one limitation of using this compound is its potential toxicity to healthy cells. Careful consideration must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research involving 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine. One direction involves further studies on its mechanism of action and its potential as a cytotoxic agent. Another direction involves the development of new methods for synthesizing this compound. Additionally, research could be conducted on the potential use of this compound in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine has been achieved through several methods. One such method involves the reaction of 6-ethoxy-2-chloropyrimidine with 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-ol in the presence of a base. Another method involves the reaction of 6-ethoxy-2-chloropyrimidine with 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine in the presence of a base. Both of these methods have been successful in producing the desired compound.

Scientific Research Applications

6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine has been used in various scientific research applications. One such application involves its use as a potential antitumor agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for further research in this area.

properties

IUPAC Name

6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-6-12(15-10(3)19-20(5)11(15)4)18-13-8-14(21-7-2)17-9-16-13/h8-9,12H,6-7H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZQCRCHWJJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C)C)C)NC2=CC(=NC=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.